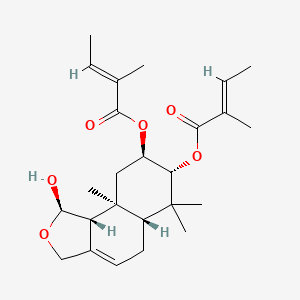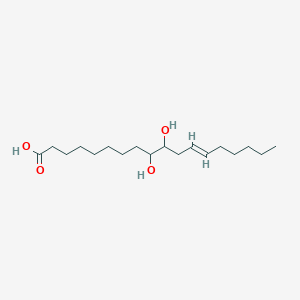
9,10-Dihydroxy-12-octadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9, 10-Dihome, also known as 9, 10-dhoa or leukotoxin diol, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 9, 10-dihome is considered to be an octadecanoid lipid molecule. 9, 10-Dihome is considered to be a practically insoluble (in water) and relatively neutral molecule. 9, 10-Dihome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 9, 10-dihome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Wissenschaftliche Forschungsanwendungen
Cardiac Effects
9,10-Dihydroxy-12-octadecenoic acid (DHOA) shows concentration-dependent inhibition of cardiac sodium current (I Na) in isolated adult rat ventricular myocytes. This indicates multiple actions on Na+ channels, suggesting potential implications in cardiac research (Harrell & Stimers, 2002).
Food Chemistry
DHOA is found in cured meat products. Its presence, along with other linoleic acid metabolites, in various concentrations in cured meats, suggests a need for closer monitoring due to potential health impacts (Song et al., 2016).
Biochemical Analysis
Research has focused on the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid, which includes 9,10-dihydroxy-12-octadecenoic acid. This aids in understanding the complex biochemical pathways and structures of these acids (Hamberg, 1991).
Endocrine Disruption
Leukotoxin diol (LTX-diol), a variant of 9,10-dihydroxy-12-octadecenoic acid, has been studied for its endocrine-disruptive effects. It disrupts estrous cyclicity in female rats and stimulates breast cancer cell proliferation, indicating its potential role in endocrine-related research (Markaverich et al., 2005).
Cytotoxicity and Biological Activity
Allylic hydroxylated derivatives of linoleic acid, including 9,10-dihydroxy-12-octadecenoic acid, exhibit moderate cytotoxicity against various human cancer cell lines, suggesting their potential in cancer research (Li et al., 2009).
Metabolite Studies
Studies on the conversion of linoleic acid hydroperoxide by hematin have identified compounds including 9,10-dihydroxy-12-octadecenoic acid. This sheds light on the metabolic pathways and potential biological implications of these fatty acids (Dix & Marnett, 1985).
Eigenschaften
Molekularformel |
C18H34O4 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(E)-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7+ |
InChI-Schlüssel |
XEBKSQSGNGRGDW-JXMROGBWSA-N |
Isomerische SMILES |
CCCCC/C=C/CC(C(CCCCCCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
melting_point |
59-59.5°C |
Physikalische Beschreibung |
Solid |
Synonyme |
9,10-dihydroxy-12-octadecenoic acid leukotoxin-diol Lx-diol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




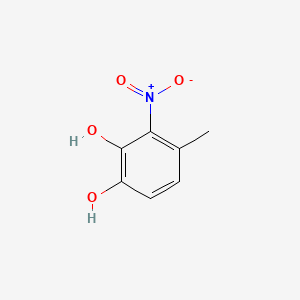

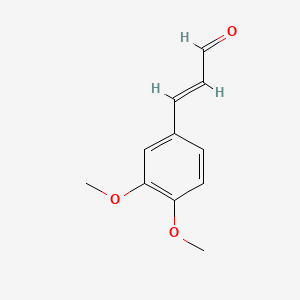

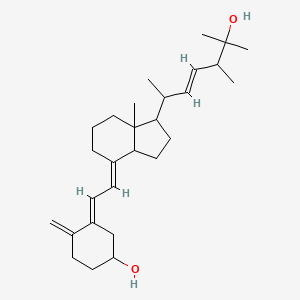
![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
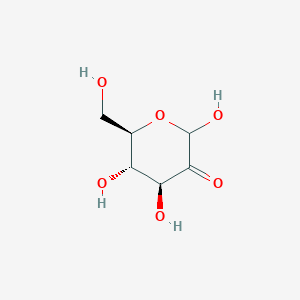
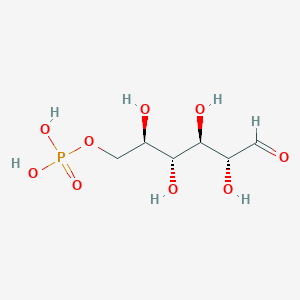

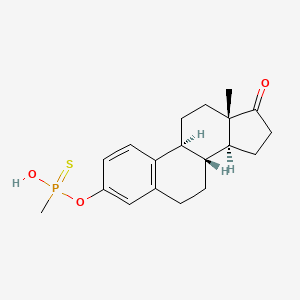
![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)

